molecular formula C12H23N3O4S B14871048 Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B14871048
M. Wt: 305.40 g/mol
InChI Key: YKPMARNMESZJBV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a unique structure combining a pyrrolidine ring and a thiadiazinane ring with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the thiadiazinane ring. The tert-butyl ester group is then added to complete the synthesis. Specific reagents and conditions may include the use of Dess-Martin periodinane for oxidation and tert-butyl (dimethyl)silyl chloride for protection of hydroxyl groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazinane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like Dess-Martin periodinane, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazinane ring can form covalent bonds with active site residues, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1,1-dioxido-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine and thiadiazinane rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H23N3O4S

Molecular Weight

305.40 g/mol

IUPAC Name

tert-butyl 3-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-8-5-10(9-14)15-7-4-6-13-20(15,17)18/h10,13H,4-9H2,1-3H3

InChI Key

YKPMARNMESZJBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCCNS2(=O)=O

Origin of Product

United States

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